molecular formula C15H15FN4O B1684422 Zolazepam CAS No. 31352-82-6

Zolazepam

Número de catálogo: B1684422
Número CAS: 31352-82-6
Peso molecular: 286.30 g/mol
Clave InChI: GDSCFOSHSOWNDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Zolazepam experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Zolazepam tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Zolazepam es similar a otras benzodiazepinas como diazepam, lorazepam y midazolam. es único en su mayor potencia y rápido inicio de acción debido a su solubilidad en agua y su estado no ionizado a pH fisiológico . Otros compuestos similares incluyen:

Actividad Biológica

Zolazepam is a pyrazolodiazepinone derivative primarily used in veterinary medicine, often in combination with tiletamine for anesthetic purposes. This article explores its biological activity, pharmacological effects, and clinical applications based on diverse research findings.

This compound acts primarily as a central nervous system (CNS) depressant, exerting its effects through the modulation of the gamma-aminobutyric acid (GABA) receptors. It enhances GABAergic transmission, leading to sedative, anxiolytic, and muscle relaxant effects. Its potency is approximately four times that of diazepam, and it is characterized by rapid onset due to its water-soluble nature at physiological pH .

Sedation and Anesthesia

This compound is commonly used in combination with tiletamine for inducing anesthesia in various animal species. The combination is effective for short surgical procedures due to its rapid onset and adequate muscle relaxation. Studies have shown that tiletamine-zolazepam (TZ) provides satisfactory anesthesia in goats and cats, with a smooth induction and recovery profile .

Table 1: Anesthetic Effects of this compound in Animals

SpeciesDosage (mg/kg)Induction QualityRecovery QualityComplications Observed
Cats5.0 - 7.5GoodExcellentNone
Goats5.5RapidSmoothRegurgitation
Beagle Dogs20.0GoodRapidShivering at high doses

Case Studies

  • Cats : A study involving seven healthy cats demonstrated that buccal administration of tiletamine-zolazepam resulted in significant sedation without severe complications. Physiological parameters such as heart rate and blood pressure were monitored, revealing manageable changes post-administration .
  • Goats : In a randomized clinical trial, nine goats were anesthetized using TZ. The results indicated that while the induction was smooth, some animals required supplemental oxygen during the procedure .
  • Beagle Dogs : Research on the antagonistic effects of flumazenil on TZ-induced anesthesia showed that flumazenil effectively reversed sedation without significant adverse effects at specific dosages (0.04-0.06 mg/kg) .

Clinical Implications

This compound's application extends beyond mere sedation; it is also utilized for chemical restraint in veterinary practices. However, it lacks analgesic properties when used alone, necessitating the use of additional analgesics for pain management during surgical procedures .

Adverse Effects

While generally safe when administered correctly, this compound can lead to complications such as respiratory depression or hypotension, particularly at higher dosages or in sensitive populations . Monitoring vital signs during administration is crucial to mitigate these risks.

Propiedades

IUPAC Name

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCFOSHSOWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185278
Record name Zolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31352-82-6
Record name Zolazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31352-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolazepam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zolazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolazepam
Reactant of Route 2
Reactant of Route 2
Zolazepam
Reactant of Route 3
Zolazepam
Reactant of Route 4
Reactant of Route 4
Zolazepam
Reactant of Route 5
Zolazepam
Reactant of Route 6
Reactant of Route 6
Zolazepam
Customer
Q & A

A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.

A: [, , , , ] Combining this compound with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. This compound mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.

ANone: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce them. Based on its chemical structure, this compound's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.

A: [] this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.

A: [, ] this compound exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that this compound reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.

A: [, , ] Yes, the route of administration can influence the efficacy of this compound. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.

A: [, , ] Yes, as a benzodiazepine, the effects of this compound can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing this compound and reducing its effects.

A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:

  • Ferrets []
  • Cats [, ]
  • Horses [, , , ]
  • Dogs [, , , , , ]
  • North American river otters []
  • Pigs [, , , , ]
  • Formosan serows []
  • Mice [, ]
  • Brown bears [, ]
  • Polar bears [, ]
  • Fallow deer []
  • Gerbils []
  • Wood bison []
  • African pygmy hedgehogs []
  • Crested porcupines []
  • Grizzly bears []

A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:

  • Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]
  • Muscle relaxation: this compound contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]
  • Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]
  • Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]
  • Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]

A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:

  • Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]
  • Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]
  • Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]
  • Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.